molecular formula C7H16O2 B042083 1,7-Heptanediol CAS No. 629-30-1

1,7-Heptanediol

Cat. No. B042083
CAS RN: 629-30-1
M. Wt: 132.2 g/mol
InChI Key: SXCBDZAEHILGLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,7-heptanediol and its derivatives often involves catalytic processes or the use of biological catalysts to achieve high selectivity and yield. For example, enzymatic esterification of meso-2,6-dimethyl-1,7-heptanediol with isopropenyl acetate in the presence of Pseudomonas cepacia lipase in an organic medium provided the chiral nonracemic monoester in high enantiomeric excess, showcasing the importance of biocatalysis in obtaining chiral building blocks for further synthetic applications (Chěnevert & Desjardins, 1996).

Molecular Structure Analysis

Molecular structure analysis of 1,7-heptanediol derivatives reveals insights into their conformational properties and reactivity. The solid-state crystal structure of derivatives can be characterized using single crystal X-ray diffraction studies, providing detailed information on the geometric optimization and theoretical data correlation, as demonstrated in the synthesis and characterization of 1,7-bis(4-bromophenyl)heptane-1,7-dione (Murthy et al., 2019).

Chemical Reactions and Properties

The chemical properties of 1,7-heptanediol derivatives are influenced by their molecular structure, leading to various reactivity patterns. For instance, the preparation of optically pure derivatives highlights the importance of stereochemistry in the synthesis and application of 1,7-heptanediol derivatives. The methodologies employed for achieving stereochemical control underscore the compound's versatility in organic synthesis (Sugimura et al., 1990).

Physical Properties Analysis

The physical properties of 1,7-heptanediol, such as solubility and aggregation behavior in aqueous solutions, are crucial for its applications in various fields. Small-angle neutron scattering (SANS) measurements can reveal the aggregation behavior of 1,7-heptanediol molecules in solutions, providing insights into its interactions and potential applications (Almásy et al., 2005).

Chemical Properties Analysis

The chemical properties of 1,7-heptanediol, including its reactivity and functional group transformations, play a significant role in its utility as a chemical intermediate. Investigations into the solvent extraction of boron using 1,3-diols highlight the potential of 1,7-heptanediol derivatives as extractants in industrial processes, demonstrating the compound's chemical versatility and application potential (Tural, Tural, & Hoşgören, 2007).

Scientific Research Applications

  • Synthesis of Polyfunctional Nitromethane Derivatives : Utilized in the synthesis of polyfunctional nitromethane derivatives, particularly for surface derivatization of cascade polymers (Newkome et al., 1991).

  • Synthesis of Chiral Compounds : Employed in the formal syntheses of the vitamin E side chain and the insect pheromone tribolure, specifically using chiral 1,7-heptanediol (Chěnevert & Desjardins, 1996).

  • Applications in Electronic Devices : Due to its low dielectric permittivity and high thermal stability, 1,7-heptanediol has potential applications in the electronics industry (Grineva, Zhuravlev, & Lifanova, 1996).

  • MEMS Lubrication : A mixture including 1,7-heptanediol and the pentaerythritol ester demonstrated effective lubrication for silicon-based Micro-Electro-Mechanical Systems (MEMS) in vacuum conditions (Eapen, Smallwood, & Zabinski, 2006).

  • Chemical Reactions with Secondary Amines : Reacts with secondary amines in the presence of a ruthenium complex to yield diamino compounds (Shim et al., 1993).

  • In Starch Films for Ultraporosity : When used in starch films, it results in an ultraporous film surface and near-isoporous core, reducing tackiness in high-moisture conditions without inducing starch crystallization (Özeren et al., 2020).

  • In Medical Research (Hepsulfam) : Hepsulfam, a compound related to 1,7-heptanediol, has been investigated for its cytotoxic properties and potential in treating solid human malignancies (Pacheco et al., 1990; Berger et al., 1992). It has shown promise, especially in non-small cell lung cancer, but concerns about bone marrow toxicity limit its clinical applications (Berger et al., 1992).

properties

IUPAC Name

heptane-1,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c8-6-4-2-1-3-5-7-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCBDZAEHILGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57514-69-9
Record name Poly(oxy-1,7-heptanediyl)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57514-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90212074
Record name 1,7-Heptanediol
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Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Heptanediol

CAS RN

629-30-1
Record name 1,7-Heptanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,7-Heptanediol
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Record name 1,7-HEPTANEDIOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3821
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Record name 1,7-Heptanediol
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Record name Heptane-1,7-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
783
Citations
P Knauth, R Sabbah - Canadian journal of chemistry, 1990 - cdnsciencepub.com
The enthalpies of combustion and sublimation or vaporization of the title compounds were determined on milligram samples and used to derive, at 298.15 K, the enthalpies of formation …
Number of citations: 36 cdnsciencepub.com
R Chênevert, M Desjardins - The Journal of Organic Chemistry, 1996 - ACS Publications
The chiral syn-1,5-dimethylalkyl subunit is found in many natural products with significant biological activities. Enzymatic esterification of meso-2,6-dimethyl-1,7-heptanediol with …
Number of citations: 46 pubs.acs.org
GR Newkome, CN Moorefield… - The Journal of Organic …, 1988 - ACS Publications
A convenient synthesis of bis-homotris: 4-amino-4-[1-(3-hydroxypropyl)]-1,7-heptanediol, and 1-azoniapropellane Page 1 5552 J. Org. Chem. 5552-5554 2 H), 3.99 (t, 2 H); IR (NaCl) …
Number of citations: 67 pubs.acs.org
L Almásy, NK Székely, A Len, C Muzsnay… - Journal of molecular …, 2005 - Elsevier
We report results of small-angle neutron scattering (SANS) measurements on aqueous solutions of 1,7-heptanediol in the molarity range 0.11–1.5 mol dm −3 at room temperature. The …
Number of citations: 5 www.sciencedirect.com
SC Shim, CH Doh, JH Yoon, DY Lee… - Bulletin of the Korean …, 1991 - koreascience.kr
Reduction of Styrene Oxide. The following experi Page 1 Synthesis of Perhydroazocines by Ruthenium Catalyst 2. Reduction of Styrene Oxide. The following experiment illustrates the …
Number of citations: 3 koreascience.kr
V Piacente, D Ferro, G Della Gatta - Thermochimica acta, 1994 - academia.edu
The temperature dependence of vapour pressures for liquid C, to C,, odd-numbered terminal dids was measured by the torsion-effusion method. Corresponding vaporization enthalpies …
Number of citations: 10 www.academia.edu
M Broussard, B Juma, FR Fronczek… - … Section C: Crystal …, 1991 - scripts.iucr.org
(IUCr) A novel aminotriol: 4-amino-4-(3-hydroxy-1-propyl)-1,7-heptanediol Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers …
Number of citations: 4 scripts.iucr.org
TM Fyles, CC Leznoff - Canadian Journal of Chemistry, 1976 - cdnsciencepub.com
A 2% cross-linked divinylbenzene–styrene copolymer was directly lithiated with n-butyllithium in the presence of N,N,N′,N′-tetramethylethylenediamine. The lithiated polymer on …
Number of citations: 167 cdnsciencepub.com
JH Moreno - The Journal of general physiology, 1975 - rupress.org
The organic cation 2,4,6-triaminopyrimidinium (TAP), which blocks the tight junction channels for cation permeability across gallbladder, also inhibits gallbladder permeability (P) to urea …
Number of citations: 39 rupress.org
M Paborji, WN Waugh, VJ Stella - Journal of pharmaceutical sciences, 1987 - Elsevier
The hydrolytic degradation of sulfamic acid 1,7-heptanediyl ester (1) was carried out in water and 18 O-enriched water at 47C. The degradation of 1 was also studied at various p H …
Number of citations: 13 www.sciencedirect.com

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